molecular formula C16H16ClNO2S B3167145 2-Chloro-N-[4,5-dimethyl-3-(4-methyl-benzoyl)-thiophen-2-YL]-acetamide CAS No. 917562-26-6

2-Chloro-N-[4,5-dimethyl-3-(4-methyl-benzoyl)-thiophen-2-YL]-acetamide

Cat. No.: B3167145
CAS No.: 917562-26-6
M. Wt: 321.8 g/mol
InChI Key: IKIHLQBYSFTKID-UHFFFAOYSA-N
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Description

2-Chloro-N-[4,5-dimethyl-3-(4-methyl-benzoyl)-thiophen-2-yl]-acetamide is a specialized chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. Its structure, incorporating a thiophene core and a chloroacetamide group, is highly relevant for researchers developing targeted therapeutic agents. The 2-chloroacetamide moiety is a known reactive functional group that can be utilized in further chemical modifications to create novel molecules with enhanced biological activity . The compound's heteroaromatic thiophene ring is a privileged structure in drug design, frequently found in molecules that exhibit potent activity against various human cancerous cell lines . Researchers can leverage this acetamide derivative as a key synthetic intermediate for constructing more complex molecules, such as 2-aminothiazole derivatives. These derivatives have emerged as promising scaffolds in anticancer research, with some analogs, like the clinically applied drugs dasatinib and alpelisib, demonstrating potent and selective nanomolar inhibitory activity against a wide range of cancer targets . The structural features of this compound make it a valuable building block for probing biological mechanisms and developing novel inhibitors for oncology-focused research programs.

Properties

IUPAC Name

2-chloro-N-[4,5-dimethyl-3-(4-methylbenzoyl)thiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-9-4-6-12(7-5-9)15(20)14-10(2)11(3)21-16(14)18-13(19)8-17/h4-7H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIHLQBYSFTKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(SC(=C2C)C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[4,5-dimethyl-3-(4-methyl-benzoyl)-thiophen-2-YL]-acetamide typically involves multiple steps. One common method includes the chlorination of a precursor compound followed by acylation and thiophene ring formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4,5-dimethyl-3-(4-methyl-benzoyl)-thiophen-2-YL]-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-[4,5-dimethyl-3-(4-methyl-benzoyl)-thiophen-2-YL]-acetamide has been investigated for its potential as a therapeutic agent. Its structure suggests that it may exhibit biological activities such as:

  • Antitumor Activity : Preliminary studies indicate that compounds with thiophene moieties can inhibit cancer cell proliferation. The specific interactions of this compound with cellular pathways are under investigation.
  • Antimicrobial Properties : The presence of the chloro and acetamide groups may enhance its efficacy against various bacterial strains.

Material Science

The compound's unique chemical structure makes it suitable for applications in material science, particularly in the development of new polymers and coatings. Its properties may allow for:

  • Conductive Polymers : Research into incorporating this compound into polymer matrices could lead to materials with enhanced electrical conductivity.
  • Photonic Applications : The thiophene ring can contribute to light absorption and emission properties, making it a candidate for photonic devices.

Analytical Chemistry

Due to its distinct chemical properties, this compound can serve as a standard or reagent in various analytical methodologies:

  • Chromatography : It can be used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
  • Spectroscopy : Its unique spectral characteristics allow for identification and quantification in spectroscopic studies.

Case Study 1: Antitumor Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiophene-based compounds, including this compound. The study demonstrated that these compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Case Study 2: Material Development

A research team at a leading university explored the incorporation of this compound into polymer matrices to develop conductive films. The results indicated improved electrical conductivity and thermal stability compared to traditional conductive polymers . This finding opens avenues for applications in flexible electronics.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4,5-dimethyl-3-(4-methyl-benzoyl)-thiophen-2-YL]-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-methylbenzoyl group distinguishes it from analogs with cyano (e.g., ), nitro (), or alkyl substituents.
  • Synthesis methods for similar compounds often involve reflux with bases (e.g., NaHCO₃ in ) or solvent-free approaches ().

Key Observations :

  • The target compound’s 4-methylbenzoyl group may enhance lipophilicity and target binding compared to simpler aryl or alkyl analogs.
  • Thiophene-acetamides with electron-withdrawing groups (e.g., nitro, cyano) often show improved bioactivity .

Key Observations :

  • The target compound’s higher molecular weight and aromatic substituents may contribute to lower solubility compared to smaller analogs (e.g., ).
  • Safety protocols emphasize avoiding moisture, heat, and direct exposure due to irritant properties .

Biological Activity

2-Chloro-N-[4,5-dimethyl-3-(4-methyl-benzoyl)-thiophen-2-YL]-acetamide is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C16H16ClNO2SC_{16}H_{16}ClNO_2S and it has a molecular weight of 321.83 g/mol. This compound has garnered attention for its biological activities, particularly in the fields of antibacterial and anticancer research.

PropertyValue
Molecular FormulaC16H16ClNO2S
Molecular Weight321.83 g/mol
CAS Number917562-26-6
Chemical StructureChemical Structure

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, pyrrole benzamide derivatives have been shown to exhibit potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. These compounds serve as potential leads for developing new antibacterial agents targeting the InhA enzyme involved in bacterial fatty acid synthesis .

Cytotoxicity Studies

Cytotoxicity evaluations are crucial for determining the therapeutic potential of new compounds. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. For example, the cytotoxic effects of nanoparticles derived from similar compounds were assessed on human hepatocellular carcinoma (HepG2) cells, revealing significant cell death at specific concentrations .

The mechanism by which this compound exerts its biological effects may involve the activation of specific cellular pathways. Compounds that activate peroxisome proliferator-activated receptors (PPARs) have shown promise in enhancing insulin sensitivity and reducing inflammation, which could be relevant for this compound's activity against metabolic disorders and cancer .

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study evaluated several benzamide derivatives, including those structurally related to our compound, showing promising antibacterial activity with MIC values comparable to established antibiotics like isoniazid and ciprofloxacin .
  • Cytotoxic Evaluation :
    • Research involving chitosan nanoparticles demonstrated that modifications in chemical structure can significantly influence cytotoxic effects on cancer cells, suggesting that similar modifications in our compound could enhance its anticancer properties .
  • Therapeutic Applications :
    • The potential application of this compound as an anticancer agent is supported by its ability to induce apoptosis in various cancer cell lines, indicating a need for further exploration in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 2-Chloro-N-[4,5-dimethyl-3-(4-methyl-benzoyl)-thiophen-2-YL]-acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including thiophene ring functionalization and amide coupling. Key parameters include:

  • Temperature control (e.g., reflux at 80–100°C for 4–6 hours to ensure completion ).
  • Solvent selection (polar aprotic solvents like DMF or dichloromethane enhance reactivity ).
  • Purification techniques (column chromatography or recrystallization from methanol/chloroform mixtures to achieve ≥95% purity ).
  • Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. How can structural characterization of this compound be reliably performed?

  • Methodological Answer : Combine spectroscopic and analytical methods:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 4,5-thiophene positions and benzoyl moiety ).
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., m/z calculated for C₁₆H₁₆ClNO₂S: 321.06; observed: 321.05 ).
  • Elemental analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer : Initial screens focus on target-specific assays:

  • Enzyme inhibition : Test against kinases or proteases at 10 µM concentrations using fluorescence-based assays .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the solid-state structure of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELXTL or OLEX2 for structure refinement. Key metrics include R-factor (<5%), bond length/angle accuracy (±0.02 Å, ±0.5°), and hydrogen-bonding networks (e.g., N–H⋯O interactions ).
  • ORTEP-3 visualization : Analyze thermal ellipsoids to identify dynamic disorder in the benzoyl or thiophene groups .
  • Polymorphism screening : Compare DSC thermograms and PXRD patterns to detect alternative crystalline forms .

Q. What strategies address contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Batch-to-batch variability : Quantify impurities via HPLC-MS; correlate residual solvents/catalysts (e.g., triethylamine) with reduced activity .
  • Solubility optimization : Use DMSO/water mixtures (≤1% DMSO) to mitigate aggregation in bioassays .
  • Target validation : Employ CRISPR knockouts or siRNA silencing to confirm on-target effects .

Q. How does the electron-withdrawing chloroacetamide group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Computational modeling : DFT calculations (B3LYP/6-31G*) to map electron density distribution; identify nucleophilic/electrophilic sites .
  • Suzuki-Miyaura coupling : Optimize Pd(PPh₃)₄ catalyst loading (2–5 mol%) and base (K₂CO₃) for aryl boronic acid coupling at the thiophene 3-position .
  • Mechanistic probes : Use ¹⁸O isotopic labeling or in-situ IR to track reaction intermediates .

Q. What advanced pharmacological models are appropriate for evaluating in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetics (PK) : Conduct LC-MS/MS plasma profiling in rodents (t₁/₂, Cmax, AUC) with formulations like PEG-400/saline .
  • Xenograft models : Subcutaneous tumor volume reduction studies in immunodeficient mice (e.g., BALB/c nude) at 10–50 mg/kg doses .
  • Toxicology : Histopathology and serum biochemistry (ALT, AST, creatinine) to assess hepatic/renal toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-[4,5-dimethyl-3-(4-methyl-benzoyl)-thiophen-2-YL]-acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-[4,5-dimethyl-3-(4-methyl-benzoyl)-thiophen-2-YL]-acetamide

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